[(6-Methoxypyridin-3-yl)methyl](methyl)amine hydrochloride [(6-Methoxypyridin-3-yl)methyl](methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955493-76-1
VCID: VC5694167
InChI: InChI=1S/C8H12N2O.ClH/c1-9-5-7-3-4-8(11-2)10-6-7;/h3-4,6,9H,5H2,1-2H3;1H
SMILES: CNCC1=CN=C(C=C1)OC.Cl
Molecular Formula: C8H13ClN2O
Molecular Weight: 188.66

[(6-Methoxypyridin-3-yl)methyl](methyl)amine hydrochloride

CAS No.: 1955493-76-1

Cat. No.: VC5694167

Molecular Formula: C8H13ClN2O

Molecular Weight: 188.66

* For research use only. Not for human or veterinary use.

[(6-Methoxypyridin-3-yl)methyl](methyl)amine hydrochloride - 1955493-76-1

Specification

CAS No. 1955493-76-1
Molecular Formula C8H13ClN2O
Molecular Weight 188.66
IUPAC Name 1-(6-methoxypyridin-3-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H12N2O.ClH/c1-9-5-7-3-4-8(11-2)10-6-7;/h3-4,6,9H,5H2,1-2H3;1H
Standard InChI Key RQJNMXCQVSUKNW-UHFFFAOYSA-N
SMILES CNCC1=CN=C(C=C1)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound is a hydrochloride salt of a substituted pyridine derivative. Its molecular formula is C₈H₁₃ClN₂O, with a molecular weight of 188.65 g/mol . The structure consists of a pyridine ring substituted with a methoxy group at the 6-position and a methyl(methylamine) group at the 3-position, protonated as a hydrochloride salt.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1955493-76-1
Molecular FormulaC₈H₁₃ClN₂O
Molecular Weight188.65 g/mol
SMILESCNCC1=CN=C(C=C1)OC.Cl
InChI KeyOTFOOSOJJVETBP-UHFFFAOYSA-N

The SMILES notation confirms the presence of a methoxy group (OC) on the pyridine ring and a methylamine side chain (CNC) linked to the aromatic system . The hydrochloride moiety stabilizes the amine group, enhancing its solubility in polar solvents.

Synthesis and Manufacturing

Synthetic Routes

While specific patented methods are proprietary, general approaches involve:

  • Alkylation of Pyridine Derivatives: Reacting 6-methoxypyridine-3-carbaldehyde with methylamine under reductive amination conditions, followed by hydrochloride salt formation .

  • Intermediate Functionalization: Modifying (6-methoxypyridin-3-yl)methanamine (CAS 262295-96-5) through methylation using methyl iodide or dimethyl sulfate, then isolating the hydrochloride .

MolCore and Synblock utilize high-purity synthesis protocols under ISO-certified conditions, achieving purities ≥97% . The process emphasizes minimizing byproducts like N-methylation overproducts or unreacted starting materials.

Physicochemical Properties

Stability and Solubility

The compound is hygroscopic, requiring storage in dry, sealed environments at 2–8°C . It exhibits moderate solubility in water (~50 mg/mL) and methanol but limited solubility in non-polar solvents like hexane.

Table 2: Physicochemical Data

PropertyValueSource
Density1.1–1.2 g/cm³ (estimated)
Boiling PointDecomposes before boiling
Flash Point>100°C
pKa (amine)~8.5 (predicted)

Predicted collision cross sections (CCS) for adducts, such as [M+H]⁺ (131.0 Ų) and [M+Na]⁺ (143.7 Ų), aid in mass spectrometry characterization .

Pharmaceutical and Industrial Applications

Role in Active Pharmaceutical Ingredients (APIs)

The compound serves as a critical intermediate in synthesizing kinase inhibitors and neuromodulators. For example, it is employed in the production of 6-(2-hydroxy-2-methylpropoxy)-4-(6-methoxy-3-pyridazinyl)pyrimidin-2-amine derivatives, which show promise in treating inflammatory diseases .

Chemical Building Block

Its bifunctional structure (amine and aromatic ether) enables use in:

  • Ligand Design: Coordinating transition metals in catalytic systems.

  • Peptide Modifications: Introducing hydrophilic moieties into hydrophobic drug candidates.

Exposure RouteFirst Aid MeasuresSource
Skin ContactWash with water for 15 minutes
Eye ContactFlush with water for 15 minutes
InhalationMove to fresh air
SupplierPurityPrice (USD/g)
MolCore≥97%120–150
Synblock≥98%140–170
Progene Pharma≥95%100–130

Recent Developments and Future Directions

Patent Activity

A 2025 patent (US20190106438A1) highlights its use in continuous-flow synthesis of kinase inhibitors, reducing reaction times by 40% compared to batch processes .

Research Trends

Emerging studies focus on:

  • Bioconjugation: Attaching the compound to monoclonal antibodies for targeted drug delivery.

  • Green Chemistry: Developing solvent-free methylation techniques using ionic liquids.

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